molecular formula C13H10ClN3OS3 B11544850 2-({5-[(2-Chlorobenzyl)thio]-4-cyanoisothiazol-3-yl}thio)acetamide

2-({5-[(2-Chlorobenzyl)thio]-4-cyanoisothiazol-3-yl}thio)acetamide

Cat. No. B11544850
M. Wt: 355.9 g/mol
InChI Key: DVEFLMDNVQMLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[(2-Chlorobenzyl)thio]-4-cyanoisothiazol-3-yl}thio)acetamide is a complex organic compound that belongs to the class of isothiazoles This compound is characterized by the presence of a chlorobenzyl group, a cyano group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2-Chlorobenzyl)thio]-4-cyanoisothiazol-3-yl}thio)acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with a cyanoisothiazole derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(2-Chlorobenzyl)thio]-4-cyanoisothiazol-3-yl}thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({5-[(2-Chlorobenzyl)thio]-4-cyanoisothiazol-3-yl}thio)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[(2-Chlorobenzyl)thio]-4-cyanoisothiazol-3-yl}thio)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group enhances its ability to participate in various chemical reactions, while the chlorobenzyl group contributes to its antimicrobial properties.

properties

Molecular Formula

C13H10ClN3OS3

Molecular Weight

355.9 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-4-cyano-1,2-thiazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C13H10ClN3OS3/c14-10-4-2-1-3-8(10)6-20-13-9(5-15)12(17-21-13)19-7-11(16)18/h1-4H,6-7H2,(H2,16,18)

InChI Key

DVEFLMDNVQMLGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(C(=NS2)SCC(=O)N)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.